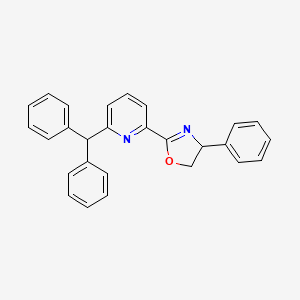![molecular formula C13H27NO3S B12514094 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid CAS No. 819849-89-3](/img/structure/B12514094.png)
3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid is a chemical compound known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is particularly valued for its water solubility and biocompatibility, making it a significant advancement over previous ligands used in similar reactions .
Vorbereitungsmethoden
The synthesis of 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid involves multiple steps, typically starting with the preparation of the tert-butylcyclohexylamine precursor. This precursor is then reacted with propane-1-sulfonic acid under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid primarily undergoes substitution reactions, particularly in the context of CuAAC. Common reagents used in these reactions include copper(I) catalysts and azides. The major products formed from these reactions are typically triazole derivatives, which are valuable in various chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research due to its role in CuAAC reactions. It is particularly useful in bioconjugation, where it helps to link biomolecules with minimal cytotoxicity. Its applications extend to chemistry, biology, and medicine, where it is used for in vivo imaging of glycans and other biomolecules .
Wirkmechanismus
The mechanism by which 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid exerts its effects involves its role as a ligand in CuAAC reactions. It accelerates reaction rates and suppresses cell cytotoxicity by stabilizing the copper(I) catalyst and facilitating the formation of triazole products. The molecular targets and pathways involved include the azide and alkyne substrates, which are brought together by the copper(I) catalyst to form the triazole ring .
Vergleich Mit ähnlichen Verbindungen
Compared to other ligands used in CuAAC reactions, such as TBTA (tris(benzyltriazolylmethyl)amine), 3-[(4-tert-Butylcyclohexyl)amino]propane-1-sulfonic acid offers superior water solubility and biocompatibility. This makes it more suitable for biological applications where minimizing cytotoxicity is crucial. Similar compounds include TBTA and other triazole-based ligands, but this compound stands out due to its enhanced properties .
Eigenschaften
CAS-Nummer |
819849-89-3 |
|---|---|
Molekularformel |
C13H27NO3S |
Molekulargewicht |
277.43 g/mol |
IUPAC-Name |
3-[(4-tert-butylcyclohexyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H27NO3S/c1-13(2,3)11-5-7-12(8-6-11)14-9-4-10-18(15,16)17/h11-12,14H,4-10H2,1-3H3,(H,15,16,17) |
InChI-Schlüssel |
SWRPWTYCIVKFLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane](/img/structure/B12514011.png)
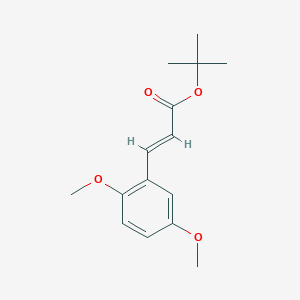
![1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12514038.png)
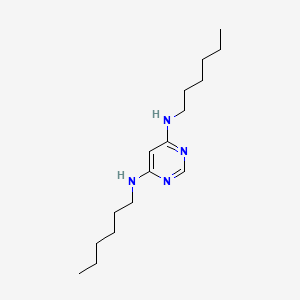
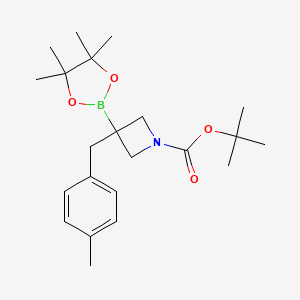
![4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12514056.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (methanesulfonyl)acetate](/img/structure/B12514061.png)
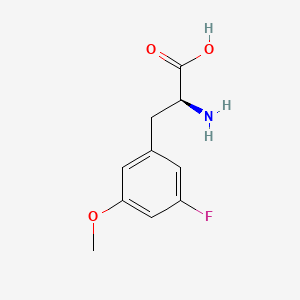

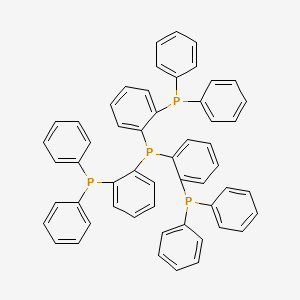
![N'-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidine-4-carbonyl)benzohydrazide](/img/structure/B12514087.png)
